molecular formula C17H26ClNO5 B4934784 1-(1,3-benzodioxol-5-ylmethoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride

1-(1,3-benzodioxol-5-ylmethoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride

Cat. No. B4934784
M. Wt: 359.8 g/mol
InChI Key: RLOHQIBMGLBUPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest is a complex organic molecule that may be associated with a variety of pharmacological and chemical properties. Given its structure, it incorporates elements such as a benzodioxole, morpholine, and a propanol hydrochloride moiety, suggesting potential for diverse chemical reactivity and biological activity.

Synthesis Analysis

Research on similar compounds involves multi-step organic synthesis processes, typically starting from substituted benzene or phenyl precursors. For instance, synthesis routes may involve halogenation, amination, and cyclization reactions, under varying conditions to ensure the correct attachment of functional groups and the preservation of the molecule's stereochemistry (Iimura, Mishima, & Sugimoto, 1989).

Molecular Structure Analysis

The molecular structure of closely related compounds has been elucidated through techniques such as single-crystal X-ray diffraction. These studies reveal details about the spatial arrangement of atoms, bond lengths, angles, and the overall 3D conformation of the molecule, which are critical for understanding its chemical reactivity and interaction with biological targets (Attia et al., 2014).

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5.ClH/c1-12-6-18(7-13(2)23-12)8-15(19)10-20-9-14-3-4-16-17(5-14)22-11-21-16;/h3-5,12-13,15,19H,6-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLOHQIBMGLBUPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(COCC2=CC3=C(C=C2)OCO3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.